molecular formula C6H12O6S3 B14312257 1lambda~6~,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone CAS No. 110509-50-7

1lambda~6~,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone

Cat. No.: B14312257
CAS No.: 110509-50-7
M. Wt: 276.4 g/mol
InChI Key: FLALQTPUDTZIQH-UHFFFAOYSA-N
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Description

1lambda~6~,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone is a unique organosulfur compound characterized by its three sulfur atoms and six oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1lambda6,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone typically involves the reaction of sulfur-containing precursors with oxidizing agents. Common synthetic routes include:

    Oxidation of Trithiane: Trithiane can be oxidized using strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to yield the desired compound.

    Cyclization Reactions: Cyclization of linear sulfur-containing precursors in the presence of catalysts can also lead to the formation of the trithionane ring structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1lambda6,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state sulfur compounds.

    Reduction: Reduction reactions can convert the compound back to its lower oxidation state precursors.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts for cyclization reactions.

Major Products:

    Oxidation Products: Higher oxidation state sulfur compounds.

    Reduction Products: Lower oxidation state sulfur compounds.

    Substitution Products: Various sulfur-containing derivatives.

Scientific Research Applications

1lambda~6~,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 1lambda6,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s unique ring structure allows it to engage in specific binding interactions, contributing to its biological and chemical activity.

Comparison with Similar Compounds

    Trithiane: A related compound with a similar sulfur ring structure but different oxidation state.

    Sulfur Hexafluoride: Another sulfur-containing compound with distinct chemical properties.

    Dithiane: A compound with two sulfur atoms in a ring structure, used for comparison in reactivity studies.

Uniqueness: 1lambda6,4lambda~6~,7lambda~6~-Trithionane-1,1,4,4,7,7-hexone is unique due to its specific oxidation state and ring structure, which confer distinct chemical and biological properties

Properties

CAS No.

110509-50-7

Molecular Formula

C6H12O6S3

Molecular Weight

276.4 g/mol

IUPAC Name

1,4,7-trithionane 1,1,4,4,7,7-hexaoxide

InChI

InChI=1S/C6H12O6S3/c7-13(8)1-2-14(9,10)5-6-15(11,12)4-3-13/h1-6H2

InChI Key

FLALQTPUDTZIQH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCS(=O)(=O)CCS1(=O)=O

Origin of Product

United States

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